

Indazole Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-chloro-1*H*-indazole

Cat. No.: B1287449

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The indazole scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs for the treatment of cancer and other diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This guide provides a comparative overview of the kinase inhibition profiles of various indazole derivatives, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibition Profiles

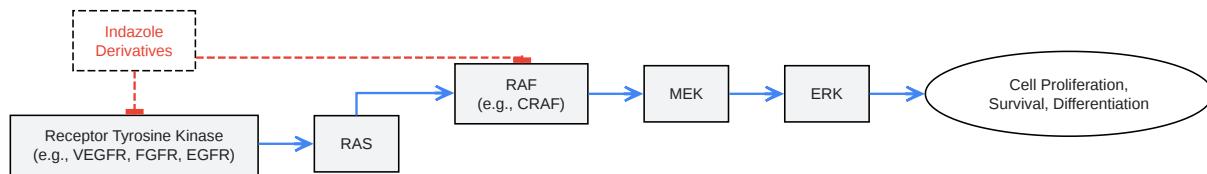
The inhibitory activity of different indazole derivatives against a panel of kinases is summarized below. The data, presented as IC₅₀ values (the concentration required for 50% inhibition), highlights the diverse selectivity profiles achievable through modification of the core indazole structure.

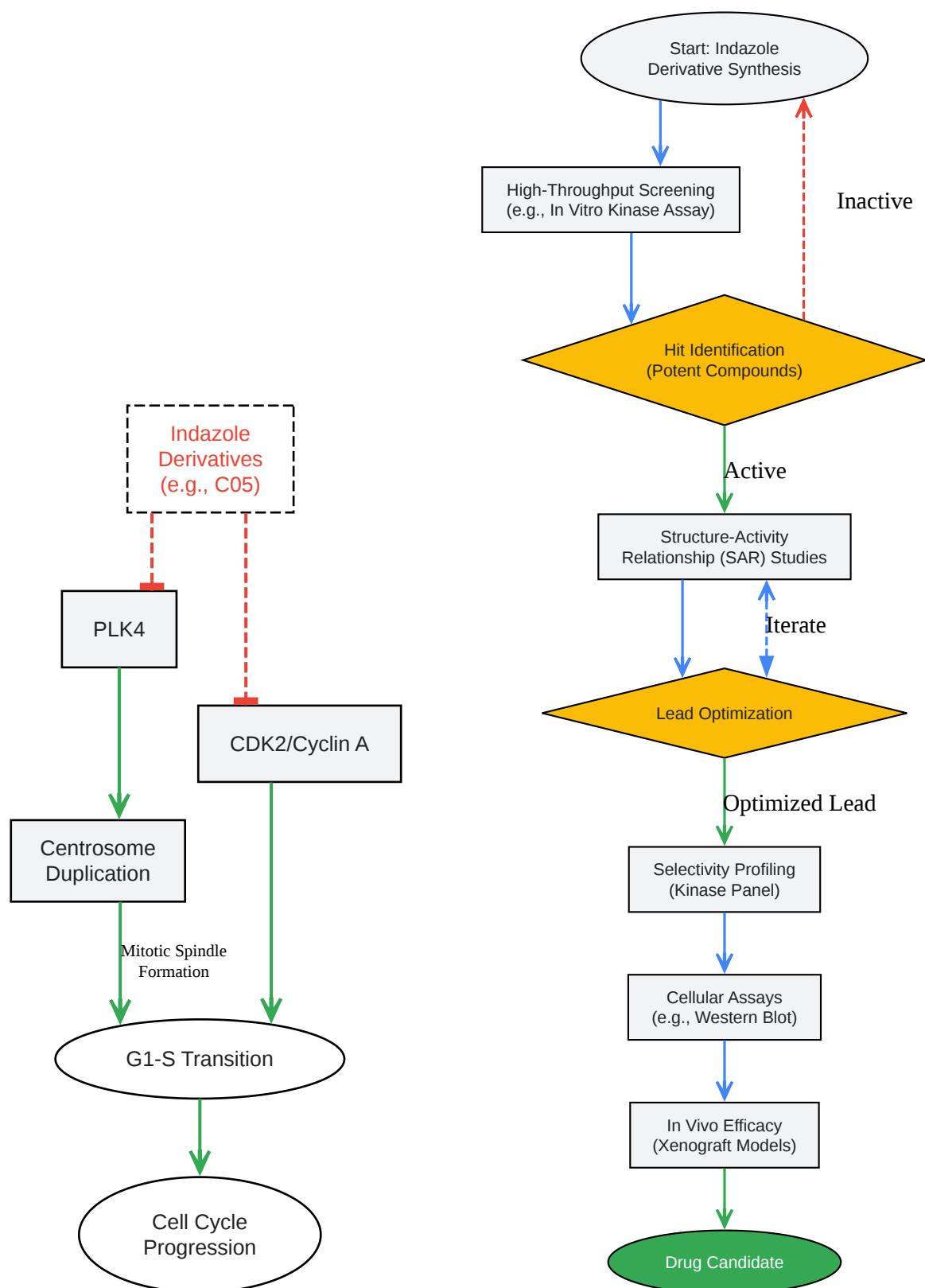
Indazole Derivative	Target Kinase	IC50 (nM)	Compound Class/Notes
Axitinib	VEGFR1	0.1	Multi-kinase inhibitor[2]
VEGFR2	0.2		
VEGFR3	0.1-0.3		
PDGFR β	1.6		
c-Kit	1.7		
PLK4	4.2 (Ki)	Potent PLK4 inhibitor[5]	
Pazopanib	VEGFR-2	30	Indazole-pyrimidine based[1]
Entrectinib	ALK	12	3-aminoindazole derivative[6]
Compound 109	EGFR (T790M)	5.3	Structure-guided design[6]
EGFR	8.3		
Compound 99	FGFR1	2.9	6-(3-methoxyphenyl)-1H-indazol-3-amine derivative[6]
Compound 14d	FGFR1	5.5	Phenyl-substituted indazole[1]
Compound 14c	FGFR1	9.8	Phenyl-substituted indazole[1]
Compound 82a	Pim-1	0.4	Pan-Pim kinase inhibitor[6]
Pim-2	1.1		

Pim-3	0.4		
Compound C05	PLK4	- (87.45% inhibition at 500 nM)	Selective PLK4 inhibitor[2][5]
PLK1		- (15.32% inhibition at 500 nM)	
Aurora A		- (31.45% inhibition at 500 nM)	
Compound 7mb	TrkA	1.6	3-vinylindazole derivative[7]
TrkB		2.9	
TrkC		2.0	

Key Signaling Pathways

Indazole derivatives achieve their therapeutic effects by inhibiting kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.



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References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indazole Derivatives as Kinase Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1287449#comparing-kinase-inhibition-profiles-of-indazole-derivatives>

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